(R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride
Overview
Description
®-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features, which include an amino group, a hydroxyl group, and two phenyl rings. The presence of these functional groups makes it a versatile molecule with potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzaldehyde, acetone, and ammonia.
Condensation Reaction: Benzaldehyde and acetone undergo a condensation reaction in the presence of a base to form a β-hydroxy ketone intermediate.
Reduction: The β-hydroxy ketone is then reduced using a reducing agent like sodium borohydride to form the corresponding alcohol.
Amination: The alcohol is subjected to amination using ammonia or an amine to introduce the amino group.
Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-enantiomer is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Condensation: Aldehydes or ketones are used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include ketones, aldehydes, substituted amines, and various condensation products.
Scientific Research Applications
®-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and proteins, influencing their activity.
Pathways: It modulates biochemical pathways, including signal transduction and metabolic processes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride: The enantiomer of the compound with different stereochemistry.
Phenylephrine hydrochloride: A structurally similar compound with different pharmacological properties.
Ephedrine hydrochloride: Another related compound with distinct biological activity.
Uniqueness
®-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
(2R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15;/h3-13,16,19H,18H2,1-2H3;1H/t16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKYWFMBUVMWNG-PKLMIRHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733691 | |
Record name | (2R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70733691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56755-20-5 | |
Record name | (2R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70733691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.